A Comprehensive Spectroscopic Guide to Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate
A Comprehensive Spectroscopic Guide to Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate
Abstract
This technical guide provides a detailed, research-grade spectroscopic characterization of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a keto-ester of significant interest as a versatile building block in organic synthesis and drug discovery. Given the limited availability of consolidated experimental data in public literature, this document leverages predictive methodologies and comparative analysis of analogous structures to establish a robust spectroscopic profile. We present a comprehensive interpretation of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed explanation of the spectral features, the underlying chemical principles, and standardized protocols for data acquisition, designed to guide researchers in the unambiguous identification and structural confirmation of this compound.
Molecular Structure and Rationale for Analysis
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (C₁₅H₂₀O₄, Molar Mass: 264.32 g/mol ) incorporates several key functional groups: an aromatic ketone, an ethyl ester, a methoxy ether, and an aliphatic chain. This combination makes it a valuable intermediate, but also presents a unique analytical challenge. A multi-technique spectroscopic approach is therefore not just recommended, but essential for unequivocal structural verification. This guide systematically deciphers the contribution of each structural component to the overall spectroscopic fingerprint.
Below is the annotated chemical structure, with key atoms numbered for clear reference in the subsequent spectral analysis.
Caption: Annotated structure of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR is the cornerstone for elucidating the carbon-hydrogen framework. For this molecule, ¹H NMR provides precise information on the substitution pattern of the aromatic ring and the conformation of the aliphatic chain.
Predicted ¹H NMR Data
The following data are predicted for a solution in CDCl₃ at 500 MHz, with Tetramethylsilane (TMS) as the internal standard.
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-15 | 1.25 | Triplet (t) | 7.1 | 3H | Ethyl ester, -CH₃ |
| H-8 | 2.45 | Singlet (s) | - | 3H | Aromatic methyl, Ar-CH₃ |
| H-11 | 2.05 | Quintet (quint) | 7.2 | 2H | Aliphatic, -CH₂-CH₂-CH₂- |
| H-12 | 2.42 | Triplet (t) | 7.2 | 2H | Aliphatic, -CH₂-COO- |
| H-10 | 3.00 | Triplet (t) | 7.2 | 2H | Aliphatic, -CO-CH₂- |
| H-9 | 3.85 | Singlet (s) | - | 3H | Methoxy, -OCH₃ |
| H-14 | 4.14 | Quartet (q) | 7.1 | 2H | Ethyl ester, -OCH₂- |
| H-3, H-5 | 6.75 - 6.80 | Multiplet (m) | ~2.5, ~8.5 | 2H | Aromatic protons |
| H-6 | 7.60 | Doublet (d) | 8.5 | 1H | Aromatic proton |
Interpretation of the ¹H NMR Spectrum
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Ethyl Ester Group (H-15, H-14): The upfield triplet at ~1.25 ppm (3H) and the downfield quartet at ~4.14 ppm (2H) are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons being split by the three methyl protons, and the triplet from the methyl protons being split by the two methylene protons, both with a typical coupling constant of ~7.1 Hz.
-
Aliphatic Chain (H-10, H-11, H-12): The three methylene groups of the valerate chain are distinct. The H-10 protons, adjacent to the electron-withdrawing ketone, are the most deshielded at ~3.00 ppm. The H-12 protons, adjacent to the slightly less withdrawing ester carbonyl, appear at ~2.42 ppm. The central H-11 methylene protons are the most shielded of the chain, appearing as a quintet around 2.05 ppm due to coupling with both adjacent CH₂ groups.
-
Aromatic Substituents (H-8, H-9): The singlet at ~3.85 ppm is indicative of the three equivalent protons of the methoxy group. The singlet at ~2.45 ppm corresponds to the aromatic methyl group, slightly deshielded by the aromatic ring current.
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Aromatic Ring (H-3, H-5, H-6): The 1,2,4-trisubstituted pattern gives rise to a complex but predictable splitting pattern. The H-6 proton is ortho to the carbonyl group and is expected to be the most downfield aromatic proton around 7.60 ppm, appearing as a doublet. The H-3 and H-5 protons will be upfield, influenced by the electron-donating methoxy and methyl groups, appearing in the ~6.75-6.80 ppm range. Their multiplicities will be a doublet (H-5) and a doublet of doublets (H-3), which may overlap to form a multiplet.
Standard Experimental Protocol for ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[1]
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is vital for confirming the carbon skeleton of the molecule, identifying quaternary carbons, and distinguishing between the two different carbonyl environments.
Predicted ¹³C NMR Data
The following data are predicted for a solution in CDCl₃ at 125 MHz.
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-15 | 14.2 | Ethyl ester, -CH₃ |
| C-8 | 21.5 | Aromatic methyl, Ar-CH₃ |
| C-11 | 22.0 | Aliphatic, -CH₂-CH₂-CH₂- |
| C-12 | 33.5 | Aliphatic, -CH₂-COO- |
| C-10 | 38.0 | Aliphatic, -CO-CH₂- |
| C-9 | 55.5 | Methoxy, -OCH₃ |
| C-14 | 60.8 | Ethyl ester, -OCH₂- |
| C-5 | 112.0 | Aromatic CH |
| C-3 | 117.0 | Aromatic CH |
| C-1 | 129.0 | Aromatic Quaternary C |
| C-6 | 131.5 | Aromatic CH |
| C-2 | 141.0 | Aromatic Quaternary C |
| C-4 | 163.0 | Aromatic Quaternary C (C-O) |
| C-13 | 173.5 | Ester Carbonyl (C=O) |
| C-7 | 200.0 | Ketone Carbonyl (C=O) |
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbons (C-7, C-13): Two distinct signals in the downfield region confirm the presence of two carbonyl groups. The ketone carbonyl (C-7) is significantly more deshielded, appearing around 200.0 ppm, while the ester carbonyl (C-13) appears further upfield at ~173.5 ppm.
-
Aromatic Carbons (C-1 to C-6): Six signals are expected. The carbon attached to the electron-donating methoxy group (C-4) will be the most downfield of the substituted carbons at ~163.0 ppm.[2] The other quaternary carbons (C-1 and C-2) and the protonated carbons (C-3, C-5, C-6) will appear in the typical aromatic region of 110-145 ppm.
-
Aliphatic and Substituent Carbons: The methoxy carbon (C-9) gives a characteristic signal at ~55.5 ppm. The ethyl ester carbons appear at ~60.8 ppm (C-14, -OCH₂) and ~14.2 ppm (C-15, -CH₃). The aliphatic chain carbons (C-10, C-11, C-12) are found in the 20-40 ppm range, while the aromatic methyl (C-8) appears nearby at ~21.5 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to confirm the assignments of CH, CH₂, and CH₃ groups.[3]
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: Record the spectrum on a 100 or 125 MHz NMR spectrometer.
-
Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 2950 | Medium-Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1735 | Strong | C=O Stretch | Ester |
| 1685 | Strong | C=O Stretch | Aromatic Ketone |
| 1605, 1500 | Medium | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| 1170 | Strong | C-O Stretch | Ester |
Interpretation of the IR Spectrum
The IR spectrum provides definitive evidence for the primary functional groups:
-
Dual Carbonyl Peaks: The most prominent feature will be two strong, sharp absorption bands in the carbonyl region. The ester C=O stretch at a higher frequency (~1735 cm⁻¹) and the aromatic ketone C=O stretch at a lower frequency (~1685 cm⁻¹) are unambiguous identifiers. The ketone's conjugation with the aromatic ring lowers its vibrational frequency compared to a simple aliphatic ketone.
-
C-O Stretches: Strong bands in the 1250-1170 cm⁻¹ region correspond to the C-O stretching vibrations of both the ester and the aryl ether functionalities.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the aliphatic chain and methyl groups.
Standard Experimental Protocol for FTIR
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet containing ~1% of the compound.[5]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to obtain a high-quality spectrum.
-
Analysis: Identify and label the key absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns under ionization.
Predicted Mass Spectrometry Fragmentation
| m/z (mass-to-charge) | Proposed Ion | Formula | Significance |
| 264 | [M]⁺• | [C₁₅H₂₀O₄]⁺• | Molecular Ion |
| 219 | [M - OCH₂CH₃]⁺ | [C₁₃H₁₅O₃]⁺ | Loss of ethoxy radical from ester |
| 191 | [M - COOCH₂CH₃]⁺ | [C₁₂H₁₅O₂]⁺ | Loss of ethyl carboxylate radical |
| 149 | [CH₃O(CH₃)C₆H₃CO]⁺ | [C₉H₉O₂]⁺ | Acylium ion from cleavage alpha to the ketone |
| 115 | [M - C₉H₉O₂]⁺ | [C₆H₁₁O₂]⁺ | Cleavage alpha to the ketone (other side) |
Interpretation of the Mass Spectrum & Fragmentation Pathway
The primary goal is to observe the molecular ion peak [M]⁺• at m/z 264, which confirms the molecular formula. The fragmentation is dominated by cleavages adjacent to the carbonyl groups, which are energetically favorable.
Caption: Predicted major fragmentation pathway for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate under Electron Ionization (EI).
-
α-Cleavage: The most characteristic fragmentation is the cleavage of the bond between the ketone carbonyl (C-7) and the aliphatic chain (C-10). This yields a highly stable, resonance-delocalized acylium ion at m/z 149 . This peak is often the base peak in the spectrum and is a strong indicator of the substituted benzoyl moiety.
-
Ester Fragmentation: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 219 .
Standard Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass determination or Electron Ionization (EI) for fragmentation analysis.[7]
-
Acquisition: Infuse the sample into the source. For ESI, acquire data in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts. For EI, acquire over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
Integrated Workflow for Structural Elucidation
No single technique is sufficient for full characterization. The logical workflow below illustrates how the data from each method are integrated to build a conclusive structural assignment.
Caption: Integrated workflow for the spectroscopic characterization and structural confirmation.
Conclusion
The spectroscopic profile of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is distinct and informative. The combination of two characteristic carbonyl stretches in the IR, a dominant acylium ion fragment at m/z 149 in the mass spectrum, and a well-resolved set of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra provides a self-validating system for its identification. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, isolate, and characterize this important chemical intermediate.
References
- Ono, M., et al. (2013). S5. Supplementary data. This document provides examples of NMR and IR data for complex substituted aromatic compounds, which can be used for comparative purposes.
- BenchChem. (2025). Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate. BenchChem. This application note provides a relevant protocol for sample preparation and MS analysis of a structurally similar keto ester.
- PubChem. Ethyl 5-(4-methoxyphenyl)-5-oxovalerate. National Center for Biotechnology Information. Provides basic chemical properties and predicted mass spectrometry data for a closely related analog.
- BenchChem. (2026). Spectroscopic Data Interpretation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide. BenchChem. This guide demonstrates the use of predictive methodologies for spectroscopic analysis, a similar approach to the one used in this document.
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- Morita, Y., et al. (2021). In situ IR spectroscopy during oxidation process of cobalt Prussian blue analogues. Scientific Reports, 11(1), 4119. This paper demonstrates the use of in-situ IR spectroscopy.
- Amini, M., et al. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. This document provides examples of ¹H and ¹³C NMR spectra for various organic compounds.
- Roy, A., et al. (2014). Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. International Journal of Pharmaceutical Sciences and Research, 5(9), 3794. Provides examples of spectral data interpretation for natural products.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. This document contains various examples of NMR spectra for reference.
- Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Provides a reference database for ¹³C NMR chemical shifts.
- Lackner, A., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine. Details standard spectroscopic methods including FTIR-ATR.
- Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Describes standard procedures for acquiring MS and ¹H NMR data.
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